トランス-メチルケラクトン

概要

説明

科学的研究の応用

Sugammadex sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying cyclodextrin chemistry and encapsulation processes.

Biology: It is used in research related to neuromuscular blocking agents and their reversal.

Industry: It is used in the pharmaceutical industry for the production of anesthesia reversal agents.

作用機序

スガマデックスナトリウムは、ロクロニウムやベクロニウムなどの神経筋遮断薬をカプセル化することにより機能し、これらの薬物が神経筋接合部のニコチン性コリン作動性受容体に結合するのを防ぐ安定した複合体を形成します . このカプセル化により、神経筋遮断薬が神経筋接合部から血漿に移動するのを促進する濃度勾配が生成され、そこで不活性化されます . このプロセスにより、神経筋遮断の迅速な逆転が起こります .

類似の化合物との比較

類似の化合物

ネオスチグミン: 神経筋遮断の逆転に使用される別の薬ですが、アセチルコリンエステラーゼを阻害することによって機能します.

エドロフォニウム: ネオスチグミンと同様に、アセチルコリンエステラーゼを阻害して神経筋遮断を逆転させます.

スガマデックスナトリウムの独自性

スガマデックスナトリウムは、神経筋遮断薬を直接カプセル化して不活性化する点がユニークであり、アセチルコリンエステラーゼを間接的に阻害することによって機能するネオスチグミンやエドロフォニウムなどの他の化合物と比較して、より迅速かつ効果的な逆転をもたらします .

準備方法

合成経路と反応条件

スガマデックスナトリウムの調製には、いくつかの重要なステップが含まれます。

γ-シクロデキストリンとヨウ素およびトリフェニルホスフィンとの反応: この反応は有機溶媒中で起こり、6-パーデオキシ-6-ヨード-γ-シクロデキストリンを生成します.

メトキシドナトリウムとアセトンの添加: このステップにより、中間体が生成され、その後再結晶によって精製されます.

3-メルカプトプロピオン酸との反応: 中間体は、水素化ナトリウムなどの塩基性媒体中で3-メルカプトプロピオン酸と反応して、粗スガマデックスナトリウムを生成します.

工業生産方法

スガマデックスナトリウムの工業生産方法は、同様のステップをより大規模に行います。プロセスには以下が含まれます。

ジメチルホルムアミド(DMF)などの有機溶媒の使用: この溶媒は、合成のさまざまなステップで使用されます.

化学反応の分析

反応の種類

スガマデックスナトリウムは、いくつかのタイプの化学反応を受けます。

一般的な試薬と条件

ヨウ素とトリフェニルホスフィン: 合成の最初のステップで使用されます.

メトキシドナトリウムとアセトン: 中間体を形成するために使用されます.

3-メルカプトプロピオン酸と水素化ナトリウム: スガマデックスナトリウムを生成するための最後のステップで使用されます.

形成される主要な生成物

これらの反応から形成される主な生成物は、スガマデックスナトリウムであり、これは医療用途に使用される高度に精製された化合物です .

科学研究への応用

スガマデックスナトリウムは、さまざまな科学研究の用途があります。

化学反応の分析

Types of Reactions

Sugammadex sodium undergoes several types of chemical reactions:

Encapsulation: It forms tight water-soluble complexes with steroidal neuromuscular blocking drugs.

Oxidation and Reduction: The compound is sensitive to oxidative stress and can undergo oxidation and reduction reactions.

Common Reagents and Conditions

Iodine and triphenylphosphine: Used in the initial step of the synthesis.

Sodium methoxide and acetone: Used to form the intermediate product.

3-mercaptopropionic acid and sodium hydride: Used in the final step to produce sugammadex sodium.

Major Products Formed

The major product formed from these reactions is sugammadex sodium, which is a highly purified compound used in medical applications .

類似化合物との比較

Similar Compounds

Neostigmine: Another drug used for reversing neuromuscular blockade, but it works by inhibiting acetylcholinesterase.

Edrophonium: Similar to neostigmine, it inhibits acetylcholinesterase to reverse neuromuscular blockade.

Uniqueness of Sugammadex Sodium

Sugammadex sodium is unique because it directly encapsulates and inactivates neuromuscular blocking agents, providing a faster and more effective reversal compared to other compounds like neostigmine and edrophonium, which work indirectly by inhibiting acetylcholinesterase .

特性

IUPAC Name |

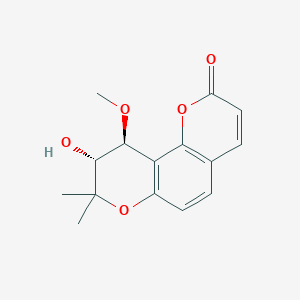

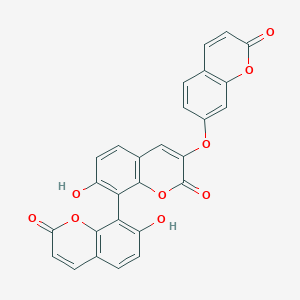

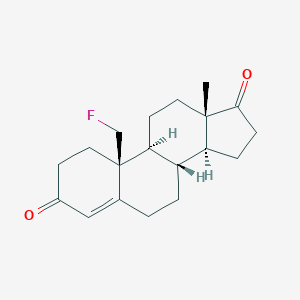

(9R,10S)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDPVXHWOABQJQ-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)

![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)